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cis VH 298

Cat. No.: B1573853
M. Wt: 523.65
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Description

The Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Complex: A Core Regulator of Hypoxia-Inducible Factors (HIFs)

The Von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of a multi-subunit E3 ubiquitin ligase complex, often referred to as CRL2VHL. nih.gov This complex plays a central role in cellular oxygen sensing by targeting the alpha subunits of Hypoxia-Inducible Factors (HIF-α) for destruction. sdbonline.org Under normal oxygen conditions (normoxia), the VHL complex recognizes and binds to hydroxylated HIF-α subunits, mediating their polyubiquitination and subsequent degradation by the proteasome. nih.govcellsignal.com

The VHL E3 ligase complex is composed of several key proteins:

VHL protein (pVHL): Functions as the substrate recognition subunit, directly binding to hydroxylated HIF-α. nih.govpnas.org

Elongin B and Elongin C: Act as adaptor proteins that link pVHL to the rest of the complex. pnas.orgnih.gov

Cullin 2 (CUL2): Serves as a scaffold protein, organizing the complex. pnas.orgnih.gov

Rbx1 (Ring-box protein 1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme, which is necessary for the ubiquitination process. researchgate.net

Mutations or inactivation of the VHL gene are associated with VHL disease, a hereditary condition that increases the risk of various tumors, highlighting the crucial role of this E3 ligase in preventing tumorigenesis. sdbonline.orgnih.gov

Overview of Hypoxia-Inducible Factor (HIF) Pathway in Cellular Oxygen Sensing and Adaptation

The Hypoxia-Inducible Factor (HIF) pathway is a master regulator of the cellular response to changes in oxygen availability. cellsignal.comwikipedia.org HIFs are transcription factors that control the expression of a multitude of genes involved in critical adaptive processes such as angiogenesis, erythropoiesis, and glycolysis. ersnet.orgbiologists.com HIF is a heterodimer composed of an oxygen-labile α-subunit (HIF-α) and a stable, constitutively expressed β-subunit (HIF-β). cellsignal.comersnet.org

The mechanism of oxygen sensing revolves around the regulation of the HIF-α subunit:

Under Normoxic Conditions: When oxygen is plentiful, prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-α. cellsignal.com This hydroxylation creates a binding site for the VHL E3 ubiquitin ligase complex, leading to the ubiquitination and rapid proteasomal degradation of HIF-α. wikipedia.orgnih.gov

Under Hypoxic Conditions: In the absence of sufficient oxygen, PHD enzyme activity is inhibited. wikipedia.org Consequently, HIF-α is not hydroxylated and is not recognized by the VHL complex. nih.gov Stabilized HIF-α then accumulates, translocates to the nucleus, and dimerizes with HIF-β. wikipedia.orgersnet.org This active HIF complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription to help the cell adapt to the low-oxygen environment. cellsignal.comnih.gov

The Strategic Role of Small Molecule Probes in Dissecting VHL-HIF Signaling Cascades

Small molecule probes are invaluable tools in chemical biology for perturbing and studying complex biological systems like the VHL-HIF pathway. nih.gov They offer a method for acute and reversible modulation of protein function, complementing genetic techniques. The development of inhibitors targeting the protein-protein interaction (PPI) between VHL and HIF-α has provided a powerful strategy to probe this signaling cascade. acs.org

One such potent and selective chemical probe is VH298 . nih.govdundee.ac.uk VH298 is a high-affinity inhibitor that physically blocks the binding of hydroxylated HIF-α to VHL. tocris.comrndsystems.com This action occurs downstream of HIF-α hydroxylation, effectively mimicking a hypoxic response under normoxic conditions. nih.govnih.gov By using VH298, researchers can induce the stabilization and accumulation of hydroxylated HIF-α, leading to the upregulation of HIF target genes. tocris.comrndsystems.comjohnshopkins.edu This allows for precise investigation into the functional consequences of activating the HIF pathway, independent of oxygen levels or PHD enzyme activity. nih.govrsc.org

Properties of VHL Inhibitor VH298
PropertyDescriptionReference
Mechanism of ActionBlocks the VHL:HIF-α protein-protein interaction. nih.govnih.gov
Binding Affinity (Kd)80-90 nM for the VHL complex. tocris.comrndsystems.com
Cellular EffectInduces time- and concentration-dependent accumulation of hydroxylated HIF-α. tocris.comjohnshopkins.edu
Transcriptional OutcomeUpregulates mRNA and protein levels of HIF target genes, similar to hypoxia. rndsystems.comrsc.org

Significance of Stereoisomeric Control Compounds in Chemical Biology Research

In chemical biology, it is essential to demonstrate that the observed biological effect of a small molecule probe is a direct result of its interaction with the intended target. Stereoisomeric control compounds are crucial for this validation. bartleby.comsolubilityofthings.com Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. bartleby.comlibretexts.org Often, biological targets like enzymes and receptors are stereospecific, meaning they will bind to one stereoisomer but not another. solubilityofthings.comlibretexts.org

cis-VH298 is the stereoisomer and designated negative control for the active VHL inhibitor, VH298. tocris.comtocris.com While possessing physicochemical properties nearly identical to VH298, its different spatial arrangement prevents it from binding to the VHL protein. tocris.comrndsystems.comdundee.ac.uk Research has confirmed that cis-VH298 exhibits no detectable binding to VHL and, consequently, does not cause the accumulation of VHL protein levels or stabilization of HIF-α, effects that are observed with VH298. nih.govrsc.orgtocris.com

By using cis-VH298 in parallel experiments with VH298, researchers can confidently attribute the stabilization of HIF-α and the subsequent hypoxic response to the specific, on-target inhibition of the VHL:HIF-α interaction by VH298. nih.govrsc.org This use of an inactive stereoisomer as a negative control is a rigorous standard in chemical probe validation, ruling out potential off-target effects or non-specific compound activity. nih.govrsc.org

Comparison of VH298 and its Stereoisomeric Control cis-VH298
FeatureVH298 (Active Probe)cis-VH298 (Negative Control)Reference
Stereochemistry(2S,4R)-hydroxyproline scaffold(2S,4S)-hydroxyproline scaffold tocris.comtocris.com
Binding to VHLYes (Kd = 80-90 nM)No detectable binding tocris.comtocris.comrndsystems.com
HIF-α StabilizationInduces accumulationNo effect nih.govrsc.org
Biological ActivityActivates hypoxic signaling pathwayInactive tocris.comtocris.com

Properties

Molecular Formula

C27H33N5O4S

Molecular Weight

523.65

Synonyms

(2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Origin of Product

United States

Stereochemical Basis for the Inactivity of Cis Vh 298 As a Vhl Ligand

Chiral Features and Configurational Differences between cis VH 298 and its Active Stereoisomer, VH 298

This compound is recognized as a negative control for VH 298, demonstrating no detectable binding to the VHL protein tocris.comrndsystems.com. In stark contrast, VH 298 functions as a high-affinity inhibitor of the VHL E3 ubiquitin ligase, exhibiting a dissociation constant (Kd) in the range of 80-90 nM tocris.comaxonmedchem.com. The critical distinction between these two compounds lies in their inverse stereochemistry at an essential hydroxyl group located on the hydroxyproline (B1673980) (Hyp) moiety, a key structural component nih.gov.

Specifically, VH 298 possesses a (2S,4R) configuration at the 2- and 4-positions of its pyrrolidine-2-carboxamide (B126068) core, with the hydroxyl group adopting the (R) configuration at the 4-position tocris.comnih.gov. Conversely, this compound features a (2S,4S) configuration at these positions, meaning the hydroxyl group at the 4-position of the pyrrolidine (B122466) ring is in the (S) configuration, representing a cis orientation relative to the carboxylate group at the 2-position tocris.com. This subtle yet significant change in stereochemistry at the carbon atom bearing the hydroxyl group of the hydroxyproline ring is well-established to result in a marked loss of binding specificity of hydroxylated HIF-1α peptides to VHL in vitro, an effect that is retained in the context of VHL inhibitors researchgate.net.

The table below summarizes the key properties and stereochemical differences between VH 298 and this compound:

CompoundMolecular Weight ( g/mol )FormulaCAS NumberPubChem CIDKey Chiral Center Configuration (4-position of pyrrolidine)VHL Binding Affinity
VH 298523.65C27H33N5O4S2097381-85-4122199236(2S,4R)Kd = 80-90 nM tocris.comaxonmedchem.com
This compound523.65C27H33N5O4S2097381-86-5127021044(2S,4S)No detectable binding tocris.comrndsystems.com

Conformational Analysis and Binding Site Accessibility Implications of cis Stereochemistry on the VHL Protein Interface

While detailed explicit conformational analyses of this compound are not extensively documented in publicly available summaries, the profound lack of VHL binding observed for this stereoisomer inherently implies significant unfavorable conformational and binding site accessibility implications tocris.comrndsystems.comresearchgate.net. The VHL protein's recognition of its ligands, including the endogenous hypoxia-inducible factor alpha (HIF-α) and small-molecule inhibitors like VH 298, is highly dependent on the precise three-dimensional presentation of key functional groups nih.govresearchgate.net.

The cis configuration of the hydroxyl group in this compound, as opposed to the trans configuration in the active VH 298, prevents the molecule from adopting the necessary conformation to effectively engage with the VHL binding pocket. This altered stereochemistry likely leads to steric clashes or an inability to form crucial hydrogen bonds and other non-covalent interactions that are essential for high-affinity binding. Consequently, this compound cannot achieve the optimal binding pose required for productive interaction with the VHL protein interface, rendering it inactive.

Molecular Determinants of VHL-Ligand Recognition Impaired by this compound Stereoisomerism

The VHL protein, a substrate receptor subunit of the Cullin2-RING-VHL (CRL2VHL) E3 ligase, is primarily responsible for recognizing hydroxylated proline residues within the HIF-α subunits, marking them for ubiquitination and subsequent proteasomal degradation nih.govtandfonline.com. The hydroxyproline derivative structure, as seen in VHL ligands like VH 298, is a critical molecular determinant for this recognition acs.org.

The stereochemistry of the hydroxyl group on the hydroxyproline ring is a paramount factor in VHL-ligand recognition nih.govresearchgate.net. The "stereospecific effect" observed means that only a precise spatial arrangement of this hydroxyl group facilitates the necessary interactions with the VHL protein researchgate.net. In the case of this compound, its altered stereochemistry at this critical hydroxyl group directly impairs the formation of these specific molecular interactions. Unlike VH 298, which is designed to mimic the critical interactions of hydroxylated HIF-α with VHL, this compound's configuration prevents it from forming the complementary contacts within the VHL binding site that are essential for high-affinity binding and functional inhibition nih.govresearchgate.net. This impairment underscores the exquisite sensitivity of the VHL binding pocket to the precise three-dimensional arrangement of its ligands.

Functional Characterization of Cis Vh 298 As a Negative Control in Vhl Research

Demonstration of Negligible Binding Affinity to VHL by cis VH 298

This compound exhibits no detectable binding to the VHL protein. tocris.comrndsystems.com This lack of affinity is a direct consequence of its inverse stereochemistry at the essential hydroxy group of the hydroxyproline (B1673980) (Hyp) moiety, a structural feature known to be critical for the interaction between VHL and its substrates. nih.govresearchgate.net This stereochemical alteration results in a pronounced loss of binding, which has been confirmed through biophysical assays such as isothermal titration calorimetry (ITC), where no binding of this compound to VHL was detected. researchgate.net

In stark contrast, its active analogue, VH 298, is a potent and high-affinity inhibitor of the VHL E3 ubiquitin ligase, demonstrating a dissociation constant (Kd) of 80-90 nM. medchemexpress.comtocris.comrndsystems.comcaymanchem.com This significant difference in binding affinity underscores this compound's suitability as a negative control, allowing researchers to differentiate between VHL-specific effects and non-specific cellular responses.

The binding characteristics of this compound versus VH 298 are summarized in the table below:

CompoundBinding Affinity to VHLKd (VHL)
This compoundNegligible/No detectable binding tocris.comrndsystems.comresearchgate.netNot applicable (no binding)
VH 298High affinity medchemexpress.comtocris.comrndsystems.comcaymanchem.com80-90 nM medchemexpress.comtocris.comrndsystems.comcaymanchem.com

Lack of VHL:HIF-α Protein-Protein Interaction Disruption by this compound

Given its negligible binding affinity to VHL, this compound consequently fails to disrupt the crucial protein-protein interaction between VHL and hydroxylated HIF-α. Research indicates that this compound leads to a significant loss of binding specificity of hydroxylated HIF-1α peptides to VHL in vitro. medchemexpress.com This inability to interfere with the VHL:HIF-α complex is pivotal for its role as a negative control.

Conversely, VH 298 effectively blocks the interaction between VHL and HIF-α, acting downstream of HIF-α hydroxylation. tocris.comrndsystems.comcaymanchem.comnih.gov This blockade by VH 298 is the primary mechanism through which it initiates a hypoxic response and stabilizes HIF-α. The absence of such an effect with this compound confirms that any observed VHL:HIF-α interaction disruption in experiments is specific to the active VHL inhibitor and not due to off-target effects or non-specific chemical interactions.

Absence of HIF-α Accumulation in Cellular Systems Treated with this compound

A critical functional validation of this compound as a negative control is its inability to induce HIF-α accumulation in cellular systems. Studies have shown that treatment with this compound results in no detectable response in terms of HIF protein accumulation. nih.gov This finding reinforces the understanding that the compound does not interfere with the VHL-mediated degradation pathway of HIF-α. The lack of HIF-α accumulation with this compound suggests that any observed HIF-α stabilization in experiments is dependent on VHL binding and is therefore an on-target effect of an active VHL inhibitor. nih.gov

In contrast, treatment with VH 298 leads to a time- and concentration-dependent accumulation of hydroxylated HIF-α in various human cell lines, including HeLa cancer cells and renal cell carcinoma 4 (RCC4) cells. medchemexpress.comtocris.comrndsystems.comcaymanchem.comnih.gov This accumulation is a hallmark of VHL inhibition, as VHL is responsible for targeting hydroxylated HIF-α for proteasomal degradation. The differential effect on HIF-α accumulation between this compound and VH 298 is a clear indicator of this compound's inertness in the VHL-HIF pathway.

The comparative effects of this compound and VH 298 on HIF-α accumulation are presented below:

CompoundEffect on HIF-α Accumulation in Cellular Systems
This compoundAbsent/No response nih.gov
VH 298Leads to accumulation medchemexpress.comtocris.comrndsystems.comcaymanchem.comnih.gov

Applications of Cis Vh 298 in Validating Vhl Dependent Mechanisms

Confirmation of On-Target Specificity for VHL Inhibitors and Ligands

A primary application of cis VH 298 is in confirming the on-target specificity of VHL inhibitors and ligands. VH 298, a high-affinity inhibitor of the E3 ubiquitin ligase VHL, functions by blocking the interaction between VHL and hydroxylated HIF-α, thereby preventing HIF-α degradation and leading to its stabilization researchgate.netrndsystems.comtocris.comnih.gov. In contrast, this compound, due to a change in the hydroxyl stereochemistry, exhibits no detectable binding to VHL tocris.comresearchgate.netrndsystems.com.

This fundamental difference in VHL binding affinity is crucial for validating experimental results. For instance, isothermal titration calorimetry (ITC) studies have confirmed that while VH 298 binds to VHL, this compound shows no binding, thereby confirming the stereospecific effect critical for VHL inhibition researchgate.net. When comparing the effects of VH 298 and this compound, any biological activity observed with VH 298 that is absent with this compound can be confidently attributed to the specific inhibition of VHL. This approach is essential for ensuring that the observed cellular and molecular changes are a direct consequence of VHL engagement and not due to off-target interactions or general cellular stress.

Establishing VHL-Mediated Regulation in HIF Pathway Studies

The HIF pathway is a central regulator of cellular responses to oxygen availability, with VHL playing a critical role in the oxygen-dependent degradation of HIF-α subunits nih.govtocris.commdpi.com. This compound is extensively used as a control to establish that observed changes in HIF pathway activity are indeed mediated through VHL.

VHL inhibitors, such as VH 298, lead to the stabilization of HIF-α, which subsequently translocates to the nucleus and upregulates the transcription of numerous HIF-target genes researchgate.netrndsystems.comtocris.comnih.govnih.govtocris.commedchemexpress.comnih.gov. These genes are involved in various cellular processes, including glucose metabolism, angiogenesis, and cell survival tocris.comnih.govnih.gov.

When assessing HIF-target gene expression profiles, this compound serves as a vital negative control. Studies have shown that while VH 298 markedly upregulates the mRNA levels of known HIF-target genes such as Carbonic Anhydrase IX (CA9), Glucose Transporter 1 (GLUT1), and Erythropoietin (EPO), treatment with this compound does not induce such upregulation researchgate.netnih.govmedchemexpress.com. This clear distinction demonstrates that the observed transcriptional changes are specifically driven by VHL inhibition and the subsequent stabilization of HIF-α.

The following table illustrates typical findings when comparing the effects of VH 298 and its negative control, this compound, on HIF-target gene expression:

CompoundVHL BindingHIF-α StabilizationHIF-Target Gene Upregulation (e.g., CA9, GLUT1, EPO)
VH 298DetectableYesYes
This compoundNoNoNo

Beyond individual gene expression, VHL inhibition triggers a broader downstream hypoxic response, mimicking cellular adaptations to low oxygen conditions researchgate.netrndsystems.comtocris.comnih.gov. This includes the accumulation of hydroxylated HIF-α protein and changes in cellular metabolism and angiogenesis researchgate.netrndsystems.comnih.govnih.govtocris.commedchemexpress.comnih.govnih.gov.

This compound is instrumental in confirming that these comprehensive hypoxic response signatures are specifically mediated by VHL. For instance, VH 298 induces concentration- and time-dependent accumulation of hydroxylated HIF-α in various human cell lines, including HeLa cancer cells and renal cell carcinoma 4 (RCC4) cells researchgate.netnih.govmedchemexpress.com. The absence of such HIF-α accumulation or hypoxic response activation when cells are treated with this compound provides strong evidence that the observed effects are genuinely VHL-dependent. This helps researchers distinguish between a true hypoxic response induced by VHL inhibition and other cellular perturbations.

Differentiation of Specific VHL Modulation from Non-Specific Cellular Effects

The ability of this compound to differentiate specific VHL modulation from non-specific cellular effects is paramount in chemical biology research. Many small molecules can induce a variety of cellular responses, some of which may not be directly related to their intended target. By using this compound as a control, researchers can effectively filter out these non-specific effects.

Role of Cis Vh 298 in Targeted Protein Degradation Protac Research Methodologies

Control for VHL E3 Ligase Recruitment Specificity in PROTAC Constructs

cis VH 298 is recognized as a negative control for VH 298, a potent and high-affinity inhibitor of the VHL E3 ubiquitin ligase tocris.comtocris.comrndsystems.comfishersci.nomedchemexpress.com. While VH 298 effectively binds to VHL, blocking its interaction with HIF-α, this compound exhibits no detectable binding to VHL tocris.comtocris.comrndsystems.comfishersci.nomedchemexpress.com. This lack of binding affinity is attributed to an inverse stereochemistry at a crucial hydroxyl group within its structure compared to VH 298 nih.govmedchemexpress.comchemrxiv.org.

The distinct binding profiles of VH 298 and this compound make the latter an indispensable tool for confirming the VHL E3 ligase recruitment specificity of PROTAC constructs. When designing a PROTAC that aims to recruit VHL for target degradation, a parallel PROTAC construct incorporating this compound instead of VH 298 can be synthesized. If the PROTAC with VH 298 induces target degradation, but the PROTAC with this compound does not, it provides strong evidence that the observed degradation is indeed mediated by the specific recruitment of the VHL E3 ligase and not through non-specific interactions or alternative degradation pathways nih.gov. This comparative approach helps researchers confirm that the PROTAC's mechanism of action is dependent on its intended E3 ligase engagement.

Discerning Direct Target Protein Degradation from Ligand-Mediated Off-Target Effects

PROTACs, like other small molecules, can potentially induce unintended degradation of non-target proteins, leading to off-target effects mtoz-biolabs.com. These effects can arise if the E3 ligase component of the PROTAC interacts with proteins other than the intended POI, or if the POI-binding ligand itself possesses unspecific activities mtoz-biolabs.com.

The use of this compound is crucial for discerning direct target protein degradation from these ligand-mediated off-target effects. While VH 298 has been shown to exhibit negligible off-target effects against a broad panel of cellular kinases, GPCRs, and ion channels at relevant concentrations, the inherent complexity of cellular systems necessitates robust controls medchemexpress.com. By employing a PROTAC construct containing this compound, researchers can evaluate whether any observed protein degradation is truly a result of the PROTAC's designed mechanism (i.e., VHL-mediated ubiquitination of the POI) or if it stems from non-specific interactions of the PROTAC molecule itself nih.govbiorxiv.org. If a PROTAC designed to recruit VHL causes degradation, but a control PROTAC with this compound also causes degradation of the same or different proteins, it suggests that the degradation might be occurring independently of specific VHL recruitment, pointing towards potential off-target effects or engagement with other cellular machinery biorxiv.org. This comparison is vital for validating the selectivity and specificity of PROTAC degraders.

Validation of Ternary Complex Formation in PROTAC Systems Using Stereoisomeric Controls

A fundamental requirement for efficient PROTAC-mediated protein degradation is the formation of a stable ternary complex involving the E3 ligase, the PROTAC molecule, and the POI mtoz-biolabs.comtocris.comnih.govchemrxiv.orgbiorxiv.org. The stability and proper geometry of this ternary complex are critical determinants of degradation efficiency nih.govbiorxiv.org. Stereoisomeric controls, such as this compound, are invaluable for validating the formation and functional relevance of this complex.

The key difference between VH 298 and this compound lies in their stereochemistry, which dictates their ability to bind VHL nih.govmedchemexpress.comchemrxiv.org. Because this compound lacks affinity for VHL, a PROTAC constructed with this compound as the E3 ligase recruiter will be unable to form a productive ternary complex with VHL and the POI nih.govchemrxiv.org. Therefore, if a PROTAC containing the active VH 298 ligand induces robust degradation of the POI, while an otherwise identical PROTAC containing the inactive this compound ligand fails to do so, it provides compelling evidence that the degradation is contingent upon the specific binding of the E3 ligase ligand, the subsequent formation of the ternary complex, and the resulting induced proximity that leads to POI ubiquitination nih.govchemrxiv.org. This comparative analysis definitively links the PROTAC's activity to its intended mechanism of action, confirming the necessity of a functionally active ternary complex for degradation.

Methodological Integration of Cis Vh 298 in Academic Research Design

Experimental Design Considerations for Utilizing Negative Stereoisomeric Controls

In chemical biology, negative controls are indispensable for attributing a biological phenotype to the modulation of a specific protein target. biorxiv.orgsci-hub.ru An ideal negative control is a close chemical analog of the active probe that is devoid of activity against the intended target. sci-hub.ruresearchgate.net Stereoisomers, such as cis VH 298, represent a preferred class of negative controls because they share the same molecular formula and connectivity as their active counterparts, differing only in the spatial arrangement of atoms. nih.gov This near-identical chemical structure means they have very similar physicochemical properties, such as solubility and stability.

The use of a stereoisomeric control like this compound is predicated on the principle of stereospecificity in protein-ligand interactions. The binding pocket of a protein is a well-defined three-dimensional space, and only a ligand with the correct stereochemistry can fit optimally to engage in the necessary interactions for high-affinity binding. The change in stereochemistry at the hydroxyproline (B1673980) ring in this compound is known to cause a significant loss of binding specificity to VHL. dundee.ac.ukmedchemexpress.com Therefore, by comparing the effects of VH 298 and this compound, researchers can confidently attribute any observed biological activity to the specific, stereoselective engagement of the VHL protein by the active probe. This approach helps to rule out alternative interpretations, such as phenotypes caused by non-specific compound properties or interactions with unintended off-targets. rsc.org

Comparative Analysis of Data Generated with Active VH 298 and Inactive this compound

Direct comparative studies have demonstrated the stark difference in activity between VH 298 and its inactive cis-stereoisomer, this compound. This difference is evident at both the biochemical level (direct protein binding) and the cellular level (on-target effects).

Biochemical binding assays confirm the stereospecific nature of the interaction with the VHL protein. VH 298 is a high-affinity inhibitor of the VHL E3 ligase, whereas this compound shows no detectable binding. tocris.comdundee.ac.uk This is because the inverse stereochemistry at the crucial hydroxy group on the proline-like ring of this compound prevents it from properly fitting into the VHL binding pocket. rsc.org

Table 1: Comparative Binding Affinity to VHL

Compound Method Binding Affinity (Kd) Citation
VH 298 Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP) 80-90 nM tocris.comselleckchem.commedchemexpress.com

| This compound | Isothermal Titration Calorimetry (ITC) | No Detectable Binding | dundee.ac.uk |

This lack of binding translates directly to an absence of cellular activity. Cellular studies show that VH 298 treatment leads to a rapid, time- and dose-dependent accumulation of hydroxylated HIF-1α protein. tocris.comrsc.org In contrast, treatment with the inactive this compound fails to produce any measurable increase in HIF protein levels, confirming that the activity of VH 298 is dependent on its direct engagement with VHL. rsc.org

Table 2: Comparative Cellular Activity

Compound Primary Cellular Effect Outcome Citation
VH 298 VHL Target Engagement Stabilization and accumulation of HIF-1α protein; upregulation of HIF target genes. dundee.ac.ukrsc.org

| This compound | VHL Target Engagement | No stabilization of HIF-1α; no response observed. | rsc.org |

The data consistently demonstrates that the biological effects associated with VH 298, such as the induction of a hypoxic response, are a direct consequence of its specific interaction with VHL. The inclusion of this compound in these experiments provides the necessary negative control to validate this on-target mechanism.

Best Practices for Ensuring Rigor and Reproducibility in Chemical Biology Experiments

Ensuring the rigor and reproducibility of research findings is paramount in chemical biology. The use of well-characterized chemical probes and their corresponding negative controls, like the VH 298/cis VH 298 pair, is a cornerstone of this practice. nyu.edu

Key best practices include:

Systematic Use of Controls : Experiments should always include both the active compound and the inactive negative control, tested under identical conditions. This allows for direct comparison and helps to ensure that the observed phenotype is linked to the intended molecular target. unc.edulantsandlaminins.com

Dose-Response Analysis : Both the active probe and the negative control should be tested across a range of concentrations. The active probe should elicit a dose-dependent effect, while the negative control should remain inactive even at high concentrations. rsc.org

Orthogonal Validation of Target Engagement : Beyond observing the downstream phenotype (e.g., HIF-1α stabilization), direct evidence of target engagement in cells should be sought. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the active probe binds to and stabilizes its target protein in a cellular context, while the negative control does not. rsc.org

Authentication of Chemical Reagents : The identity, purity, and concentration of all chemical compounds used, including both the active probe and the negative control, must be rigorously verified. This can be achieved through methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nyu.edu

Comprehensive Reporting : All experimental details, including the specific compounds used, their sources, concentrations, treatment times, and the results for both active and control compounds, should be clearly documented and reported. This transparency is crucial for the interpretation and replication of the findings by other researchers. unc.edu

By adhering to these best practices, researchers can leverage the power of chemical tools like this compound to generate robust, reproducible, and high-confidence data that accurately links protein function to cellular phenotypes.

Future Directions and Broader Implications for Control Compound Development

Advancing the Design of High-Quality Chemical Probes with Defined Control Analogs

The development of high-quality chemical probes necessitates the concurrent design and rigorous characterization of defined control analogs. cis VH 298 serves as a prime example of such a control, being the inactive stereoisomer of the potent VHL E3 ligase inhibitor VH298. While VH298 effectively blocks the interaction between VHL and HIF-α, leading to the accumulation of HIF-α and upregulation of HIF target genes, this compound exhibits no detectable binding to VHL tocris.comtocris.comnih.govresearchgate.nettargetmol.comrndsystems.comresearchgate.netmedchemexpress.com. This lack of binding affinity, despite sharing a similar chemical structure and physicochemical properties with its active counterpart, makes this compound an invaluable tool for establishing the specificity of VH298's biological effects researchgate.net.

The systematic comparison of an active probe with its inactive control analog allows researchers to differentiate between specific, target-mediated effects and non-specific, off-target interactions or cellular stress responses. For instance, studies have demonstrated that VH298 induces HIF activity and upregulates HIF-target genes, whereas this compound does not elicit these responses, thereby confirming the on-target dependence of VH298's activity nih.govresearchgate.netresearchgate.net. This approach is critical for validating the suitability of chemical probes for research and potential therapeutic applications. Future directions in chemical probe design will increasingly emphasize the integral development of such high-quality control analogs from the outset, ensuring that new probes are accompanied by robust tools for their validation.

Enhancing the Precision of Mechanistic Elucidation in E3 Ligase Chemical Biology

E3 ubiquitin ligases are complex multi-subunit enzymes that play diverse roles in cellular regulation by orchestrating protein ubiquitination and subsequent degradation nih.govfrontiersin.orgnih.gov. Precisely elucidating the mechanisms by which small molecules modulate E3 ligase activity requires meticulous experimental design, where control compounds are indispensable. This compound plays a pivotal role in enhancing the precision of mechanistic studies in VHL E3 ligase chemical biology.

The ability of this compound to serve as a negative control, lacking VHL binding activity due to a specific stereochemical difference (a change in stereochemistry at the carbon atom bearing the hydroxyl group of the hydroxyproline (B1673980) ring), allows for the unambiguous attribution of observed cellular phenotypes to the specific inhibition of the VHL:HIF-α interaction by VH298 nih.govresearchgate.netresearchgate.netmedchemexpress.com. This is particularly important when investigating downstream cellular consequences, such as HIF-α stabilization, changes in gene expression, or broader proteomic alterations tocris.comresearchgate.netnih.govmedchemexpress.comrndsystems.comselleckchem.comtargetmol.comnih.govmdpi.com. By comparing the effects of VH298 with those of this compound, researchers can confirm that observed biological outcomes are indeed a direct consequence of VHL inhibition and not due to other cellular perturbations. This rigorous control is essential for building confidence in proposed mechanisms of action and for guiding further drug discovery efforts.

Table 1: Comparative Activity of VH298 and this compound

CompoundTarget Binding (VHL)HIF-α AccumulationHIF Target Gene UpregulationRole as Chemical Tool
VH298Potent (K_d 80-90 nM) tocris.comresearchgate.netmedchemexpress.comrndsystems.comselleckchem.comchemicalprobes.orgYes tocris.comresearchgate.netnih.govmedchemexpress.comrndsystems.comselleckchem.comtargetmol.comnih.govmdpi.comYes tocris.comresearchgate.netnih.govmedchemexpress.comrndsystems.comselleckchem.comtargetmol.comnih.govmdpi.comActive Probe, VHL Inhibitor tocris.comresearchgate.netnih.govmedchemexpress.comrndsystems.comselleckchem.comtargetmol.comnih.govmedkoo.comaxonmedchem.combio-techne.comchemicalbook.combertin-bioreagent.commdpi.comuni-frankfurt.de
This compoundNo Detectable Binding tocris.comnih.govresearchgate.nettargetmol.comrndsystems.comresearchgate.netmedchemexpress.comNo nih.govresearchgate.netresearchgate.netNo researchgate.netresearchgate.netNegative Control tocris.comtocris.comtargetmol.comrndsystems.comrndsystems.combio-techne.comcancertools.org

Contributions of Stereoisomeric Controls to Understanding Protein-Ligand Interactions and Cellular Processes

Stereoisomerism, the phenomenon where molecules have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, profoundly impacts their biological properties fiveable.menumberanalytics.comuou.ac.inlibretexts.org. In many instances, only one stereoisomer of a compound exhibits the desired biological activity, while its enantiomers or diastereomers may be inactive, less active, or even toxic uou.ac.inlibretexts.org. The case of VH298 and this compound perfectly illustrates the critical role of stereoisomeric controls in understanding protein-ligand interactions and their influence on cellular processes.

The distinct biological activities of VH298 (active) and this compound (inactive) underscore the exquisite stereospecificity of the VHL protein's binding pocket nih.govresearchgate.netresearchgate.netmedchemexpress.com. The precise three-dimensional arrangement of atoms in VH298 allows it to engage effectively with VHL, whereas the altered stereochemistry in this compound disrupts this crucial interaction nih.govresearchgate.netresearchgate.netmedchemexpress.com. This provides invaluable insights into the structural determinants of ligand binding and the specific molecular recognition events that govern E3 ligase activity.

Beyond simply validating on-target effects, stereoisomeric controls contribute to a deeper understanding of:

Binding Pocket Architecture: By comparing the binding of active and inactive stereoisomers, researchers can infer key features of the protein's binding site, including the spatial requirements, hydrogen bonding networks, and hydrophobic interactions necessary for high-affinity binding mdpi.comacs.org. The crystal structure of VH298 bound to the VHL complex (PDB ID: 5LLI) further illuminates these precise interactions researchgate.netchemicalprobes.orgacs.org.

Structure-Activity Relationships (SAR): The differential activity between stereoisomers is fundamental to SAR studies, guiding the rational design of more potent and selective compounds mdpi.comacs.org. The development of VH298 itself, and its comparison with its cis epimer, was a result of such structure-guided optimization efforts acs.org.

Cellular Pathway Specificity: The use of stereoisomeric controls helps confirm that observed cellular responses are indeed mediated through the intended protein target and not through off-target interactions that might be less stereospecific nih.govchemicalprobes.org. This level of specificity is crucial for developing chemical tools that can precisely perturb and study individual components of complex cellular networks.

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